
(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide is an organophosphorus compound with the molecular formula C22H22IO2P. This compound is known for its unique structure, which includes a triphenylphosphonium group and a methoxy-oxopropyl group. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 1-iodo-2-methoxypropane under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as sodium chloride or potassium tert-butoxide are used in substitution reactions. The reaction conditions vary depending on the nucleophile but often involve refluxing in an appropriate solvent.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major product is the reduced phosphine derivative.
Substitution: The major products are the substituted phosphonium salts.
Scientific Research Applications
(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in studies involving cellular uptake and localization of phosphonium salts.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide involves its interaction with cellular membranes. The triphenylphosphonium group allows the compound to penetrate lipid bilayers and accumulate in mitochondria. This property makes it useful in targeting mitochondrial functions and studying mitochondrial dynamics. The methoxy-oxopropyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(1-Methoxy-1-oxopropan-2-yl)triphenylphosphonium bromide: Similar in structure but with a bromide ion instead of iodide.
Triphenylphosphine oxide: Lacks the methoxy-oxopropyl group but shares the triphenylphosphonium core.
Triphenylphosphine: The parent compound without the methoxy-oxopropyl group or halide ion.
Uniqueness
(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide is unique due to its combination of the triphenylphosphonium group and the methoxy-oxopropyl group. This combination imparts specific chemical reactivity and biological properties that are not observed in other similar compounds. The presence of the iodide ion also influences its solubility and reactivity in various solvents and reaction conditions.
Properties
CAS No. |
56904-90-6 |
|---|---|
Molecular Formula |
C22H22IO2P |
Molecular Weight |
476.3 g/mol |
IUPAC Name |
(1-methoxy-1-oxopropan-2-yl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C22H22O2P.HI/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1 |
InChI Key |
YFCYHLFPISKOSH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)OC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexan-4-one](/img/structure/B14634631.png)
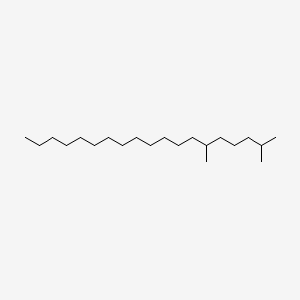
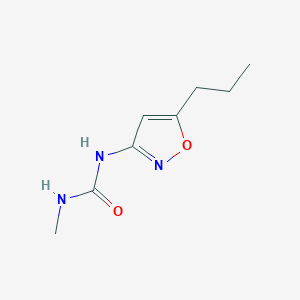
![1-[Methoxy(dimethyl)silyl]methanamine](/img/structure/B14634652.png)
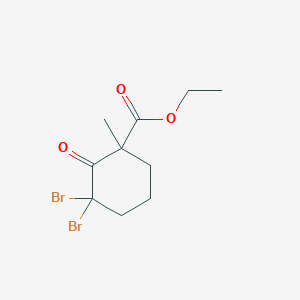
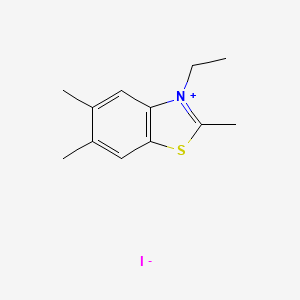
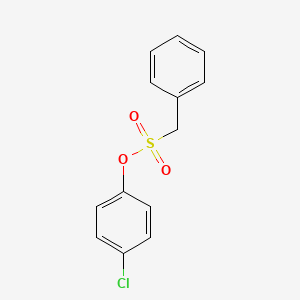
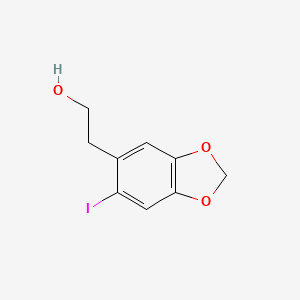
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)
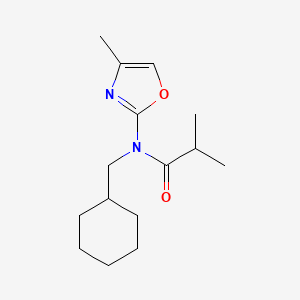
![3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634713.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-](/img/structure/B14634714.png)
